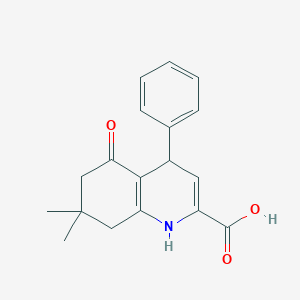

7,7-Dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-2-carboxylic acid

Description

Properties

IUPAC Name |

7,7-dimethyl-5-oxo-4-phenyl-1,4,6,8-tetrahydroquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-18(2)9-14-16(15(20)10-18)12(8-13(19-14)17(21)22)11-6-4-3-5-7-11/h3-8,12,19H,9-10H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDNFSRISGJXPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(C=C(N2)C(=O)O)C3=CC=CC=C3)C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 7,7-Dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-2-carboxylic acid are currently unknown

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are currently unknown. These properties are crucial for understanding the bioavailability of the compound and its potential as a therapeutic agent.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. These factors include pH, temperature, and the presence of other molecules in the environment.

Biochemical Analysis

Biochemical Properties

7,7-Dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases and hydrolases, influencing their activity. The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their catalytic functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and alter metabolite levels, thereby influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, affecting its bioavailability and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall efficacy.

Biological Activity

7,7-Dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-2-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antioxidant, antibacterial, and antitumor activities. Additionally, it presents data from various studies and case reports that highlight the compound's potential therapeutic applications.

The chemical structure of this compound can be described by the following molecular formula:

| Property | Details |

|---|---|

| Molecular Formula | C₁₈H₁₉NO₃ |

| CAS Number | 1233334-73-0 |

| MDL Number | MFCD22374925 |

| Hazard Information | Irritant |

Antioxidant Activity

Several studies have reported the antioxidant potential of compounds related to the hexahydroquinoline class. For instance, derivatives synthesized from this compound exhibited significant free radical scavenging activity. In vitro assays utilizing the DPPH radical scavenging model demonstrated that these derivatives could achieve antioxidant activity levels between 70% and 98% .

Antibacterial Activity

The antibacterial efficacy of 7,7-Dimethyl-5-oxo-4-phenyl derivatives has been investigated against various pathogens. A notable study assessed the in vitro antibacterial activity of several polyhydroquinoline derivatives against Escherichia coli and Bacillus subtilis. Among these derivatives, some exhibited substantial growth inhibition against these microorganisms. Specifically, compounds labeled as 5r and 5v showed promising antibacterial effects while others demonstrated no significant activity .

Antitumor Activity

Research has indicated that hexahydroquinoline derivatives possess antitumor properties. One study highlighted that certain synthesized compounds from this class could inhibit cellular proliferation in human colorectal cancer cell lines. The mechanism of action appears to involve modulation of key signaling pathways associated with tumor growth and metastasis .

Case Studies

-

Case Study on Antioxidant Properties

- Objective : To evaluate the antioxidant capacity of synthesized polyhydroquinoline derivatives.

- Methodology : Utilized DPPH assay to measure free radical scavenging ability.

- Results : Eleven derivatives showed antioxidant activities ranging from 75% to 98%, indicating their potential use in immune-boosting formulations .

-

Case Study on Antibacterial Efficacy

- Objective : To investigate the antibacterial properties of selected polyhydroquinoline derivatives.

- Methodology : Tested against E. coli and B. subtilis using standard agar diffusion methods.

- Results : Compounds 5r and 5v exhibited significant inhibitory effects on bacterial growth compared to control groups .

Data Summary

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 7,7-Dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-2-carboxylic acid exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, a synthesized derivative demonstrated effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies revealed that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. A notable study highlighted its efficacy against human breast cancer cells by promoting cell cycle arrest and enhancing reactive oxygen species production .

Analgesic and Anti-inflammatory Effects

Additionally, this compound has been explored for its analgesic and anti-inflammatory properties. Experimental models have shown that it can reduce pain responses and inflammation markers in animal models of arthritis .

Materials Science

Polymeric Composites

In materials science, this compound is used as a precursor for synthesizing polymeric composites. Its unique chemical structure allows it to enhance the thermal stability and mechanical properties of polymers. Research has demonstrated that incorporating this compound into polymer matrices significantly improves their tensile strength and thermal degradation temperatures .

Nanomaterials

The compound is also utilized in the development of nanomaterials. Its ability to act as a stabilizing agent for nanoparticles makes it valuable in creating nanocomposites with enhanced electrical and optical properties. Studies have reported successful synthesis of silver nanoparticles stabilized by this compound, showcasing improved antibacterial activity compared to non-stabilized nanoparticles .

Analytical Chemistry

Chromatographic Applications

In analytical chemistry, this compound serves as a standard reference material for chromatographic methods. Its distinct chemical characteristics allow for accurate quantification in complex mixtures using high-performance liquid chromatography (HPLC) .

Spectroscopic Studies

The compound's unique spectral properties make it suitable for spectroscopic studies. It has been employed in UV-visible spectroscopy to analyze the concentration of various analytes in solution. The absorbance characteristics provide insights into the interactions between this compound and other chemical species .

Chemical Reactions Analysis

Carboxylic Acid Group

The C-2 carboxylic acid moiety enables:

-

Esterification : Reacts with alcohols (e.g., ethanol) under acid catalysis to form esters, though specific derivatives of this compound are not well-documented .

-

Amide Formation : Potential coupling with amines via carbodiimide-mediated activation, but experimental data remain limited.

Ketone Group

The C-5 ketone participates in:

-

Nucleophilic additions : Reacts with hydrazines or hydroxylamines to form hydrazones or oximes, respectively.

-

Reduction : Convertible to a secondary alcohol using NaBH₄ or LiAlH₄, though such modifications may alter the compound’s bicyclic conformation .

Aromatic Substitution

The C-4 phenyl group undergoes electrophilic substitution (e.g., nitration, halogenation) under standard aromatic reaction conditions. For example:

-

Nitration : Introduces nitro groups at the meta position relative to the quinoline ring .

-

Bromination : Yields para-bromo derivatives in the presence of Lewis acids like FeBr₃ .

Hexahydroquinoline Core

The partially saturated quinoline ring allows:

-

Oxidation : Selective oxidation of the 1,4-dihydroquinoline segment to form fully aromatic quinoline derivatives, though this risks decarboxylation .

-

Cycloadditions : Potential participation in Diels-Alder reactions, but no experimental evidence exists for this compound.

Stability and Side Reactions

-

Thermal Stability : Degrades above 200°C, releasing CO₂ due to decarboxylation.

-

pH Sensitivity : The carboxylic acid group protonates below pH 3, altering solubility and reactivity .

Underexplored Reactivity

Current literature lacks data on:

-

Cross-coupling reactions (e.g., Suzuki-Miyaura) involving the aryl halide derivatives.

-

Enzymatic transformations or biocatalytic modifications.

Experimental gaps highlight the need for further studies to map this compound’s full synthetic potential .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Key Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Analogues

| Compound | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | Solubility |

|---|---|---|---|---|

| Target Compound | C₁₈H₁₉NO₃ | 297.35 | Not reported | High (polar solvents) |

| Ethyl 3-carboxylate (Compound 3) | C₂₁H₂₅NO₃ | 339.43 | Not reported | Moderate (organic solvents) |

| 2-Amino-3-carbonitrile hemihydrate | C₁₈H₁₉N₃O·0.5H₂O | 306.37 | 253 (decomp.) | Low (crystalline) |

| 4-(2-Chloro-phenyl) ethyl ester | C₂₁H₂₄ClNO₃ | 373.88 | Not reported | Low (lipophilic) |

Preparation Methods

Classical Hantzsch Multicomponent Condensation Method

The classical approach to synthesize hexahydroquinoline derivatives involves a one-pot multicomponent condensation reaction of:

- An aromatic aldehyde (e.g., benzaldehyde for the phenyl substituent),

- A β-ketoester or equivalent,

- 1,3-cyclohexanedione (dimedone),

- Ammonium acetate as a nitrogen source.

This method proceeds via a Knoevenagel condensation between the aldehyde and β-ketoester followed by Michael addition and cyclization to form the hexahydroquinoline ring system.

- Typically carried out in ethanol or other polar solvents.

- Catalyzed by bases such as piperidine or acidic catalysts.

- Reaction times range from 10 minutes to several hours depending on conditions.

- Yields are generally high (80-95%).

Vanadatesulfuric Acid-Catalyzed Solvent-Free One-Pot Synthesis

A novel and eco-friendly method uses vanadatesulfuric acid (VSA) as a recyclable heterogeneous catalyst under solvent-free conditions. This method is particularly advantageous for its green chemistry profile, short reaction times, and excellent yields.

- Mix benzaldehyde (1 mmol), 1,3-cyclohexanedione (1 mmol), ethyl acetoacetate (1 mmol), ammonium acetate (1.5 mmol), and 10 mol% VSA catalyst.

- Heat the mixture at 80 °C with stirring.

- Monitor reaction progress by thin-layer chromatography (TLC).

- Upon completion (~10 min), add hot ethanol, filter to remove catalyst, evaporate solvent, and recrystallize product from ethanol.

- High yields (80-95%) of polyhydroquinoline derivatives including 7,7-dimethyl-5-oxo-4-phenyl hexahydroquinoline carboxylic acid esters.

- Catalyst easily recovered and reused.

- Simple purification and minimal waste generation.

Tandem Catalytic One-Pot Synthesis Using Transition Metal Catalysts

Another advanced preparation method involves tandem catalytic reactions using transition metal salts such as PdCl2, RuCl3, or NiCl2 under airless conditions. Although primarily reported for other derivatives, this method can be adapted for the target compound.

- Reaction carried out under inert atmosphere to prevent oxidation.

- Use of commercially available reagents and standard airless techniques.

- Employs one-pot synthesis with intermediate formation and cyclization steps.

- Purification involves filtration and recrystallization.

This method is more complex but allows for functional group tolerance and potential for structural diversification.

Two-Step Knoevenagel Condensation and Michael Addition

A detailed mechanistic approach involves:

- Step 1: Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.

- Step 2: Michael addition of an intermediate derived from aniline derivatives and dimedone to the nitrile, followed by cyclization to yield the hexahydroquinoline ring.

This method allows for precise control over stereochemistry and substitution patterns and has been confirmed by spectroscopic and crystallographic analyses.

Comparative Data Table of Preparation Methods

Summary of Research Findings

- The Vanadatesulfuric acid-catalyzed solvent-free method stands out for its efficiency, environmental friendliness, and excellent yields, making it a preferred method for industrial and laboratory synthesis of this compound.

- The classical Hantzsch approach remains a reliable and straightforward method, widely used for synthesizing hexahydroquinoline derivatives, including the target compound.

- Transition metal-catalyzed tandem reactions offer advanced synthetic routes with potential for complex functionalization but require more rigorous conditions and handling.

- Mechanistic insights from the two-step Knoevenagel and Michael addition process provide valuable control over product stereochemistry and purity.

Q & A

Q. What are the optimal synthetic routes for 7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-2-carboxylic acid?

The compound can be synthesized via the Hantzsch dihydropyridine synthesis, adapted for hexahydroquinoline derivatives. Key steps include:

- Cyclocondensation : Reacting a β-keto ester (e.g., ethyl acetoacetate), an aldehyde (e.g., benzaldehyde), and ammonium acetate under reflux in ethanol .

- Catalysts : Using iodine or acetic acid as catalysts to enhance reaction efficiency and yield .

- Post-synthesis modification : Hydrolysis of the ester group (e.g., ethyl ester) to the carboxylic acid using NaOH or HCl . Typical yields : 65–85% for analogous esters, with purity confirmed via HPLC .

Q. How is structural characterization performed for this compound?

A combination of spectroscopic and crystallographic methods is employed:

- NMR : and NMR to confirm substituent positions and stereochemistry .

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding patterns, critical for understanding biological interactions .

- FT-IR : Identifies functional groups (e.g., carbonyl at 1680–1700 cm) . Example : A related ethyl ester derivative showed a twisted boat conformation in the hexahydroquinoline ring via X-ray analysis .

Q. What preliminary biological activities have been reported for similar hexahydroquinoline derivatives?

Derivatives with substituents like chloro-phenyl or methoxy groups exhibit:

- Antimicrobial activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

- Enzyme modulation : Inhibition of α-glucosidase (IC ~12 µM) and lipoxygenase (LOX) .

- Anti-inflammatory effects : Reduced TNF-α production in macrophage models at 10 µM . Note : Activity varies with substituents; phenyl derivatives generally show moderate efficacy compared to halogenated analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Systematic SAR approaches include:

- Substituent variation : Introducing electron-withdrawing groups (e.g., Cl, Br) on the phenyl ring to enhance antimicrobial potency .

- Ring modification : Testing saturated vs. unsaturated quinoline rings to assess conformational flexibility .

- Docking studies : Using software like AutoDock to predict interactions with enzymatic targets (e.g., LOX or α-glucosidase) . Data-driven example : A chloro-phenyl analog showed 2-fold higher LOX inhibition than the parent phenyl derivative, attributed to enhanced hydrophobic interactions .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies may arise from:

- Experimental conditions : Variations in bacterial strains, assay protocols (e.g., broth microdilution vs. agar diffusion), or compound purity .

- Concentration ranges : Testing at non-overlapping doses (e.g., 5–50 µM vs. 100–200 µM) . Resolution strategy : Replicate assays under standardized conditions (e.g., CLSI guidelines) and validate purity via LC-MS .

Q. What computational methods are recommended to predict metabolic stability and degradation pathways?

Advanced tools include:

- ADMET prediction : Using SwissADME or ADMETLab to estimate bioavailability, CYP450 interactions, and half-life .

- Degradation modeling : Gaussian-based DFT calculations to identify hydrolysis-prone sites (e.g., ester-to-acid conversion kinetics) . Case study : A methyl ester analog showed rapid hydrolysis in simulated gastric fluid (t = 2 h), suggesting the carboxylic acid form may dominate in vivo .

Q. How can factorial design optimize reaction conditions for large-scale synthesis?

A 2 factorial design evaluates factors like:

- Variables : Temperature (60–100°C), catalyst loading (0.5–2 mol%), and solvent polarity (ethanol vs. acetonitrile) .

- Response metrics : Yield, purity, and reaction time. Example : For a related ester, optimal conditions were 80°C, 1 mol% iodine, and ethanol, maximizing yield (82%) while minimizing byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.